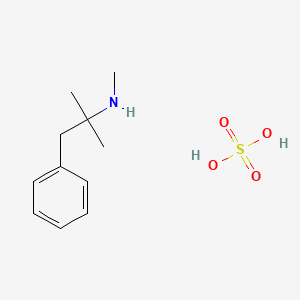

Mephentermine sulfate dihydrate

Descripción general

Descripción

Mephentermine sulfate dihydrate is a sympathomimetic agent primarily used to maintain blood pressure in hypotensive states, such as following spinal anesthesia. It is a substituted phenethylamine and amphetamine, closely related to phentermine and methamphetamine . This compound is known for its ability to induce the release of norepinephrine and dopamine, acting as an indirectly acting sympathomimetic and psychostimulant .

Métodos De Preparación

The synthesis of mephentermine sulphate involves the reaction of 2-methyl-1-phenylpropan-2-amine with sulphuric acid. The industrial production methods typically involve the following steps:

Synthesis of 2-methyl-1-phenylpropan-2-amine: This is achieved through the alkylation of benzyl cyanide with methyl iodide, followed by reduction with lithium aluminum hydride.

Formation of mephentermine sulphate: The synthesized 2-methyl-1-phenylpropan-2-amine is then reacted with sulphuric acid to form mephentermine sulphate.

Análisis De Reacciones Químicas

Mephentermine sulfate dihydrate undergoes various chemical reactions, including:

Oxidation: Mephentermine can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: Mephentermine can undergo substitution reactions, particularly at the aromatic ring or the amine group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Medical Applications

Mephentermine sulfate dihydrate is predominantly used as a vasopressor agent to maintain blood pressure during hypotensive episodes, particularly following spinal anesthesia or surgical procedures. Its mechanism of action involves the release of norepinephrine, which increases cardiac output and vascular resistance.

Clinical Use Cases

- Hypotension Management : It is commonly administered in cases of hypotension due to spinal anesthesia, especially in obstetric patients during cesarean sections. The typical dosage ranges from 15 mg to 30 mg, administered intravenously or intramuscularly, depending on the patient's response .

- Cardiac Support : Mephentermine has been shown to be effective in maintaining blood pressure during myocardial infarction and shock conditions .

- Comparison with Other Agents : In studies comparing mephentermine with phenylephrine for managing maternal hypotension, both agents demonstrated similar efficacy in preventing hypotension without adverse neonatal outcomes .

Research Applications

This compound serves as a model compound in pharmacological research due to its sympathomimetic properties.

Mechanistic Studies

Research has focused on its interaction with adrenergic receptors, particularly its indirect activation of alpha and beta adrenergic receptors. This understanding aids in the development of new sympathomimetic drugs .

Toxicology and Dependence Studies

Recent studies have highlighted the potential for dependence and misuse among athletes and individuals seeking performance enhancement. Case reports document instances of mephentermine abuse leading to serious psychological effects, including psychosis and mania .

Case Studies

A review of case studies reveals significant insights into the adverse effects and patterns of misuse associated with mephentermine:

Summary of Findings

This compound is primarily used for managing hypotensive states in clinical settings while also being a subject of research due to its sympathomimetic properties. The emerging patterns of misuse highlight the need for awareness among healthcare professionals regarding its potential for dependence.

Mecanismo De Acción

Mephentermine sulfate dihydrate exerts its effects by acting as an alpha adrenergic receptor agonist and indirectly releasing endogenous norepinephrine. This leads to an increase in cardiac output and systolic and diastolic pressures. The compound’s sympathomimetic effects are mediated by the activation of alpha and beta adrenergic receptors . The molecular targets and pathways involved include the adrenergic receptors and the release of norepinephrine and dopamine .

Comparación Con Compuestos Similares

Mephentermine sulfate dihydrate is similar to other sympathomimetic agents such as:

Phentermine: Used primarily as an appetite suppressant.

Methamphetamine: Known for its potent central nervous system stimulant effects.

Phenylephrine: Commonly used as a decongestant and vasopressor agent.

What sets mephentermine sulphate apart is its specific use in maintaining blood pressure during hypotensive states and its relatively lower central stimulant effects compared to methamphetamine .

Actividad Biológica

Mephentermine sulfate dihydrate is a sympathomimetic agent primarily utilized in clinical settings to manage hypotensive states, particularly those arising during spinal anesthesia or surgical procedures. This compound's biological activity centers around its role as an alpha adrenergic receptor agonist, leading to the release of endogenous norepinephrine, which in turn increases cardiac output and blood pressure. This article delves into the detailed biological activities, mechanisms of action, case studies, and research findings associated with this compound.

Mephentermine is chemically classified as a substituted phenethylamine and is structurally related to amphetamines. Its mechanism of action involves:

- Alpha Adrenergic Receptor Agonism : Mephentermine binds to alpha-1 adrenergic receptors, causing vasoconstriction and increased peripheral resistance.

- Norepinephrine Release : It indirectly stimulates the release of norepinephrine from sympathetic nerve endings, enhancing cardiac output and blood pressure .

The compound's sympathomimetic effects manifest through both direct receptor activation and indirect neurotransmitter modulation, making it effective in treating acute hypotension.

Pharmacological Effects

Clinical Applications

This compound is primarily used in:

- Management of Hypotension : Effective in treating hypotension during spinal anesthesia or shock states.

- Vasopressor Agent : Utilized in various surgical settings, including cesarean sections .

Case Study 1: Mephentermine-Induced Psychosis

A notable case involved a 24-year-old male who developed acute psychosis following intravenous mephentermine use. Symptoms included agitation, tachycardia, and dilated pupils. The patient exhibited signs of acute liver and kidney injury, highlighting the potential for severe adverse effects associated with misuse .

Case Study 2: Dependence and Abuse

Another report documented a patient with a three-month history of mephentermine abuse for athletic enhancement. The patient exhibited manic symptoms and significant mood disturbances. Following treatment with antipsychotics and mood stabilizers, his manic symptoms remitted; however, dependence persisted .

Research Findings

Recent studies have explored the pharmacokinetics and potential for abuse associated with this compound:

- Pharmacokinetics : The half-life of mephentermine is reported to be approximately 17 to 18 hours, with hepatic metabolism via N-demethylation followed by p-hydroxylation .

- Abuse Potential : Despite its therapeutic applications, there has been an increase in reports of mephentermine abuse, particularly among athletes seeking performance enhancement. This has raised concerns regarding its potential for dependence similar to other amphetamines .

Propiedades

Número CAS |

6190-60-9 |

|---|---|

Fórmula molecular |

C22H40N2O6S |

Peso molecular |

460.6 g/mol |

Nombre IUPAC |

N,2-dimethyl-1-phenylpropan-2-amine;sulfuric acid;dihydrate |

InChI |

InChI=1S/2C11H17N.H2O4S.2H2O/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4;;/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4);2*1H2 |

Clave InChI |

JPESSSURNLGQRF-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O |

SMILES canónico |

CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC.O.O.OS(=O)(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

1212-72-2 |

Pictogramas |

Acute Toxic |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Mephentermine Sulfate; Mephentermine sodium; N,2-dimethyl-1-phenylpropan-2-amine; sulfuric acid; AC1NWAW7; MLS002153976; SPECTRUM1503250; Sulfate, Mephentermine; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.